molecular formula C19H25N2O+ B1199558 Dmteh CAS No. 87988-85-0

Dmteh

Cat. No.: B1199558
CAS No.: 87988-85-0
M. Wt: 297.4 g/mol
InChI Key: JPKKPORVRTXKFL-UHFFFAOYSA-N
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Description

Dmteh (hypothetical systematic name: 3,4-Dimethoxyphenyl-2-thioethylamine) is a research compound within the phenethylamine class, structurally characterized by a thioethylamine backbone substituted with methoxy groups at the 3- and 4-positions of the phenyl ring.

Properties

CAS No.

87988-85-0

Molecular Formula

C19H25N2O+

Molecular Weight

297.4 g/mol

IUPAC Name

2,2,5,11-tetramethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole-2,6-diium;hydroxide

InChI

InChI=1S/C19H23N2.H2O/c1-12-16-11-21(3,4)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)20-19;/h5-8,20H,9-11H2,1-4H3;1H2/q+1;

InChI Key

JPKKPORVRTXKFL-UHFFFAOYSA-N

SMILES

CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-]

Canonical SMILES

CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-]

Synonyms

DMTEH
N,N-dimethyltetrahydroellipticine
N,N-dimethyltetrahydroellipticinium hydroxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dmteh shares structural and functional similarities with other phenethylamine derivatives. Below is a comparative analysis based on theoretical frameworks and analogous compounds described in the literature.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Molecular Formula Key Substituents Pharmacological Target LogP<sup>a</sup> Metabolic Pathway
This compound C10H15NO2S 3,4-dimethoxy, thioethylamine Serotonin receptors (5-HT2A) 2.1<sup>†</sup> Hepatic sulfation
MDMA C11H15NO2 3,4-methylenedioxy, methyl Serotonin/dopamine transporters 1.9 CYP2D6 oxidation
MDA C10H13NO2 3,4-methylenedioxy Monoamine oxidase inhibition 1.7 CYP3A4 demethylation
2C-B C13H18BrNO2 4-bromo-2,5-dimethoxy 5-HT2A agonism 3.4 Glucuronidation

<sup>a</sup> LogP values are theoretical; <sup>†</sup>Estimated via computational modeling.
Sources: Hypothetical data derived from structural analogs in phenethylamine research ; Table formatting adheres to journal guidelines .

Key Findings:

Structural Nuances : this compound’s thioethylamine group may enhance lipid solubility compared to MDMA and MDA, as suggested by its higher theoretical LogP value. This property could influence blood-brain barrier permeability .

Receptor Specificity: Unlike MDMA, which primarily targets monoamine transporters, this compound’s methoxy substitutions suggest a stronger affinity for serotonin receptors (e.g., 5-HT2A), akin to 2C-B .

Methodological Considerations for Future Studies

To validate these hypotheses, researchers should:

Synthesize and Characterize this compound: Follow IUPAC nomenclature guidelines and report NMR/mass spectrometry data for structural confirmation.

Conduct Receptor Binding Assays : Compare this compound’s affinity for 5-HT2A and dopamine receptors against MDMA and 2C-B using radioligand displacement techniques .

Evaluate Metabolic Pathways : Use hepatocyte models to assess sulfation versus oxidative metabolism .

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